molecular formula C9H7IN2O B1456036 3-Iodo-5-methyl-1,2-dihydro-1,6-naphthyridin-2-one CAS No. 1407532-87-9

3-Iodo-5-methyl-1,2-dihydro-1,6-naphthyridin-2-one

Cat. No.: B1456036
CAS No.: 1407532-87-9
M. Wt: 286.07 g/mol
InChI Key: ZDGRMUYBFGNPMI-UHFFFAOYSA-N
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Description

3-Iodo-5-methyl-1,2-dihydro-1,6-naphthyridin-2-one is a chemical compound . It belongs to the class of 1,5-naphthyridines , which are heterocycles that have significant importance in the field of medicinal chemistry due to their wide variety of biological activities .


Synthesis Analysis

The synthesis of 1,5-naphthyridine derivatives, including this compound, has been a topic of research for many years . Alkyl halides, for instance, react readily with 1,5-naphthyridines to furnish the corresponding N-alkylsubstituted 1,5-naphthyridines through quaternary salts intermediates, which undergo base-induced hydrogen halide elimination .


Chemical Reactions Analysis

The reactivity of 1,5-naphthyridine derivatives, including this compound, involves interactions with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .

Scientific Research Applications

Synthesis and Functionalization

Differential Functionalization through Cross-Couplings : A study by Montoir et al. (2014) showcases a practical synthesis approach for 1,6-naphthyridin-2(1H)-ones, starting from specific aldehydes. The research emphasizes the sequential, site-selective Suzuki–Miyaura cross-coupling reactions, enabling the creation of highly functionalized naphthyridones with good yields. This method highlights the versatility of naphthyridine derivatives in organic synthesis, offering a pathway for the synthesis of complex organic molecules (David Montoir, Alain Tonnerre, M. Duflos, M. Bazin, 2014).

Green Chemistry Approaches

Catalyst-Free Synthesis in Aqueous Medium : Mukhopadhyay et al. (2011) reported an innovative, one-pot, catalyst-free synthesis of 1,2-dihydro[1,6]naphthyridines from methyl ketones, amines, and malononitrile in water. This eco-friendly approach avoids the use of expensive catalysts and toxic solvents, marking an important step towards sustainable chemistry practices (C. Mukhopadhyay, Paramita Das, R. Butcher, 2011).

Fluorescence and Detection Applications

Fluorescence Properties for DNA Detection : Okuma et al. (2017) synthesized 1,4-dihydrodibenzo[b,h][1,6]naphthyridines and explored their UV/vis absorbance and fluorescence properties. These compounds, upon methylation, showed enhanced fluorescence intensities when interacting with double-stranded DNA, suggesting their potential as turn-on type detectors for DNA/RNA in PAGE gels (K. Okuma, A. Oba, Risa Kuramoto, et al., 2017).

Novel Heterocyclic Derivatives

Novel Annulated Products and Biological Activity : Research by Deady and Devine (2006) explored the synthesis of novel heterocyclic systems derived from aminonaphthyridinones. This work resulted in the creation of new compounds with potential biological activities, showcasing the role of naphthyridine derivatives in developing new therapeutic agents (L. Deady, Shane M. Devine, 2006).

Future Directions

The future directions for the study and application of 3-Iodo-5-methyl-1,2-dihydro-1,6-naphthyridin-2-one could involve further exploration of its synthesis methods, reactivity, and potential biological activities. Given the significance of 1,5-naphthyridine derivatives in medicinal chemistry , there may be potential for the development of new therapeutic agents.

Properties

IUPAC Name

3-iodo-5-methyl-1H-1,6-naphthyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7IN2O/c1-5-6-4-7(10)9(13)12-8(6)2-3-11-5/h2-4H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDGRMUYBFGNPMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC2=C1C=C(C(=O)N2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701257457
Record name 1,6-Naphthyridin-2(1H)-one, 3-iodo-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701257457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1407532-87-9
Record name 1,6-Naphthyridin-2(1H)-one, 3-iodo-5-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1407532-87-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,6-Naphthyridin-2(1H)-one, 3-iodo-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701257457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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